4-(1,2,3-Thiadiazole-4-carbonyl)morpholine
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Overview
Description
4-(1,2,3-Thiadiazole-4-carbonyl)morpholine is a heterocyclic compound that features a morpholine ring attached to a thiadiazole moiety. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both morpholine and thiadiazole rings in its structure imparts unique chemical and biological properties.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Future Directions
The future directions for “Morpholino(1,2,3-thiadiazol-4-yl)methanone” and similar compounds could involve further investigation of their chemistry, including nucleophilic substitution, which may have an impact on the preparation of new materials . Additionally, given the wide range of biological activities exhibited by similar compounds, further exploration of their potential therapeutic applications could be a promising area of research .
Mechanism of Action
Target of Action
The primary targets of Morpholino(1,2,3-thiadiazol-4-yl)methanone are currently under investigation. It is known that many compounds with similar structures have a broad spectrum of biological activities .
Biochemical Pathways
Morpholino(1,2,3-thiadiazol-4-yl)methanone: may affect several biochemical pathways. Given the broad biological activities of similar compounds, it is likely that this compound influences multiple pathways, leading to a variety of downstream effects .
Result of Action
The molecular and cellular effects of Morpholino(1,2,3-thiadiazol-4-yl)methanone ’s action are currently under investigation. It is believed that the compound has intriguing properties and finds applications in various fields, including drug discovery, material science, and catalysis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,2,3-Thiadiazole-4-carbonyl)morpholine typically involves the reaction of morpholine with a suitable thiadiazole precursor. One common method involves the reaction of 4-chloro-1,2,3-thiadiazole with morpholine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-(1,2,3-Thiadiazole-4-carbonyl)morpholine can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of the thiadiazole ring can lead to the formation of thiols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Bases such as sodium hydride or potassium carbonate are used to facilitate nucleophilic substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols or amines.
Substitution: Various substituted morpholine derivatives.
Comparison with Similar Compounds
Similar Compounds
4-(7-Bromobenzo[d][1,2,3]thiadiazol-4-yl)morpholine: Similar structure but with a bromine atom on the thiadiazole ring.
3-Chloro-4-morpholin-4-yl-1,2,5-thiadiazole: Contains a different thiadiazole ring and a chlorine atom.
Uniqueness
4-(1,2,3-Thiadiazole-4-carbonyl)morpholine is unique due to the specific positioning of the morpholine and thiadiazole rings, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
morpholin-4-yl(thiadiazol-4-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O2S/c11-7(6-5-13-9-8-6)10-1-3-12-4-2-10/h5H,1-4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPUDGPLMUNVDOA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CSN=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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